molecular formula C8H19Cl2N3O B14792328 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)acetamide dihydrochloride

2-((2S,6R)-2,6-dimethylpiperazin-1-yl)acetamide dihydrochloride

Katalognummer: B14792328
Molekulargewicht: 244.16 g/mol
InChI-Schlüssel: NCLHPVNYFCIGNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of 2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[trans-2,6-dimethylpiperazin-1-yl]acetamide: A stereoisomer with different spatial arrangement of atoms.

    2-[2,6-dimethylpiperazin-1-yl]ethanamide: A compound with a similar structure but different functional groups.

Uniqueness

2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H19Cl2N3O

Molekulargewicht

244.16 g/mol

IUPAC-Name

2-(2,6-dimethylpiperazin-1-yl)acetamide;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H

InChI-Schlüssel

NCLHPVNYFCIGNM-UHFFFAOYSA-N

Kanonische SMILES

CC1CNCC(N1CC(=O)N)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.